S-Acetylglutathione

Description

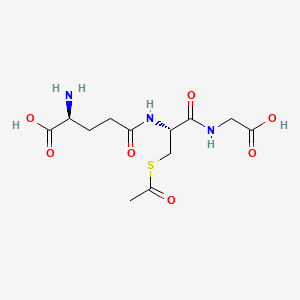

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[(2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 |

Source

|

| Record name | S-Acetylglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Acetylglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ACETYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2FJR2NMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Acetylglutathione in Neuronal Cells: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetylglutathione (SAG) is emerging as a promising neuroprotective agent due to its enhanced bioavailability and ability to traverse the blood-brain barrier, effectively delivering glutathione (GSH) to neuronal cells. This technical guide delineates the core mechanism of action of SAG in neurons, focusing on its role in mitigating oxidative stress, modulating key signaling pathways, and preserving mitochondrial integrity. We present a synthesis of current research, including quantitative data from relevant studies, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in the context of neurodegenerative diseases and other neurological disorders.

Introduction: The Rationale for this compound in Neuroprotection

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in the central nervous system (CNS).[1] It plays a pivotal role in defending neuronal cells against oxidative damage, a key pathological feature in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3][4] However, the therapeutic application of exogenous GSH is hampered by its poor bioavailability and inability to efficiently cross the blood-brain barrier.[5]

This compound (SAG) is a lipophilic prodrug of GSH, in which an acetyl group is attached to the sulfur atom of cysteine.[6] This structural modification protects the molecule from degradation in the gastrointestinal tract and allows for its passive diffusion across cell membranes, including the endothelial cells of the blood-brain barrier.[7] Once inside the neuronal cell, SAG is rapidly deacetylated by intracellular thioesterases to release functional GSH.[8] This unique property makes SAG a superior vehicle for replenishing and augmenting the neuronal glutathione pool, thereby offering a potent strategy for neuroprotection.

Core Mechanism of Action in Neuronal Cells

The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to increase intracellular glutathione levels. This leads to a cascade of beneficial downstream effects that collectively enhance neuronal resilience.

Replenishment of Neuronal Glutathione Levels and Mitigation of Oxidative Stress

The principal mechanism of SAG is the elevation of intracellular GSH concentrations in neurons.[6] Endogenous GSH levels in the brain typically range from 1 to 3 mM.[4][9] In neurodegenerative conditions, these levels are often significantly depleted, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.[3] By efficiently delivering GSH into neurons, SAG directly counteracts this deficit.

The replenished GSH pool enhances the neuronal antioxidant capacity in several ways:

-

Direct Radical Scavenging: GSH can directly neutralize a variety of reactive oxygen species.[2]

-

Enzymatic Detoxification: GSH serves as a crucial cofactor for enzymes such as glutathione peroxidase (GPx) and glutathione S-transferases (GSTs), which are instrumental in detoxifying harmful peroxides and electrophilic compounds.[1][10]

-

Regeneration of Other Antioxidants: GSH contributes to the regeneration of other key antioxidants, such as vitamins C and E, to their active forms.[8]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and targeted for proteasomal degradation.[11] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[11]

While direct evidence for SAG's activation of Nrf2 is still emerging, studies on related thiol-containing compounds like N-acetylcysteine (NAC) demonstrate a clear link.[1][13] It is hypothesized that the increased intracellular thiol content resulting from SAG administration can modulate the redox-sensitive cysteine residues on Keap1, thereby activating the Nrf2 pathway. Once activated, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, including those involved in glutathione biosynthesis, such as glutamate-cysteine ligase (GCL).[11] This creates a positive feedback loop, further amplifying the cell's antioxidant capacity.

Preservation of Mitochondrial Integrity and Function

Mitochondria are both a primary source of ROS and a major target of oxidative damage in neurons.[14] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[14][15] Glutathione plays a critical role in maintaining mitochondrial health.[6] A significant portion of the cellular GSH pool is localized within the mitochondria, where it is essential for scavenging ROS produced during oxidative phosphorylation and for protecting mitochondrial proteins and DNA from oxidative damage.[16]

By increasing the availability of GSH within the mitochondria, SAG helps to:

-

Reduce Mitochondrial ROS Production: By neutralizing superoxide radicals, GSH limits the formation of more damaging reactive species.

-

Maintain the Mitochondrial Membrane Potential (ΔΨm): Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the collapse of the ΔΨm, a key event in the initiation of apoptosis.[14]

-

Support ATP Synthesis: By preserving the integrity of the electron transport chain components, GSH helps to ensure efficient energy production.

Anti-inflammatory Effects in the Central Nervous System

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical component of neurodegeneration. Oxidative stress and neuroinflammation are intricately linked, with each process capable of exacerbating the other. Glutathione has been shown to modulate inflammatory signaling pathways. For instance, it can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[17] By reducing oxidative stress and directly influencing inflammatory pathways, SAG is expected to have significant anti-inflammatory effects in the brain.

Quantitative Data on the Effects of Glutathione and its Precursors in Neuronal Systems

While direct quantitative data for this compound in neuronal cells is still emerging in the primary literature, extensive research on its precursor, N-acetylcysteine (NAC), and on glutathione itself provides a strong basis for understanding its potential efficacy. The following tables summarize key quantitative findings from these related studies.

| Parameter | Experimental System | Treatment | Key Quantitative Finding | Reference |

| Neuronal Glutathione Levels | Ex vivo mouse brain slices | NAC (various doses) | Neuronal GSH levels were augmented at NAC doses producing peak CSF concentrations of ≥50 nM. | [18] |

| Human CSF | Oral NAC administration | Produced CSF concentrations of up to 10 μM. | [18] | |

| Human neuronal cell line (NMB) | Dopamine (0.1-0.3 mM) | Decreased glutathione levels within 16-24 hours. | [19] | |

| Human neuronal cell line (NMB) | Glutathione | Blocked dopamine-induced apoptosis in a dose- and time-dependent manner. | [19] | |

| Cell Viability and Apoptosis | Human neuronal cell line (NMB) | Dopamine (0.1-0.3 mM) | Induced apoptosis. | [19] |

| Human neuronal cell line (NMB) | Glutathione | Blocked dopamine-induced intranucleosomal DNA fragmentation. | [19] | |

| Rat dopaminergic neuronal cell culture | Rotenone, GSH depletion | Induced mitochondrial dysfunction and neurodegeneration. | [15] | |

| Mitochondrial Function | Neuronal cell line (NS20Y) | BSO (inhibitor of GSH synthesis) | Decreased activities of mitochondrial complexes I, II, and IV by 32%, 70%, and 65%, respectively. | [14] |

| Neuronal cell line (NS20Y) | BSO | Induced a strong and transient increase in intracellular ROS after 1 hour. | [14] |

Table 1: Quantitative Effects of Glutathione and N-Acetylcysteine on Neuronal Cells

| Parameter | Experimental System | Key Quantitative Finding | Reference |

| In Vivo Glutathione Concentration | Human brain (in vivo MRS) | 3.2 ± 0.6 mM (MEGA-PRESS, TE = 130 ms) | [20] |

| Human brain (in vivo MRS) | 2.0 ± 1.1 mM (MEGA-PRESS, TE = 70 ms) | [20] | |

| Human brain (in vivo MRS) | Range of 1.5 to 3 mM | [9] | |

| Blood-Brain Barrier Penetration | In vitro PAMPA-BBB assay | P app values of at least 0.5-1.0 × 10⁻⁵ cm/s are generally considered indicative of good BBB penetration. | [2] |

Table 2: In Vivo Glutathione Concentrations and Blood-Brain Barrier Penetration Metrics

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the neuroprotective effects of compounds like this compound.

Induction of Oxidative Stress in Neuronal Cell Culture

-

Objective: To create an in vitro model of neuronal oxidative stress.

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Protocol:

-

Culture cells to 80% confluency in appropriate media.

-

Pre-treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Induce oxidative stress by adding one of the following to the culture medium:

-

Hydrogen Peroxide (H₂O₂): Typically at a final concentration of 100-500 µM for 2-4 hours.[21]

-

Glutamate: At a concentration of 5 mM for 8-24 hours to induce excitotoxicity and oxidative stress.[10]

-

Buthionine Sulfoximine (BSO): An inhibitor of glutamate-cysteine ligase, used at concentrations of 100-500 µM for 24-48 hours to deplete endogenous glutathione.[14]

-

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS) and proceed with downstream assays.

-

Measurement of Intracellular Glutathione Levels

-

Objective: To quantify the total and reduced glutathione levels in neuronal cells.

-

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Protocol:

-

Harvest cells and lyse them in a suitable buffer containing a reducing agent (e.g., dithiothreitol) and a protein precipitating agent (e.g., perchloric acid).

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Derivatize the supernatant containing the glutathione with a fluorescent tagging agent (e.g., o-phthalaldehyde).

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Separate the glutathione-fluorophore adduct from other cellular components using an appropriate mobile phase gradient.

-

Detect the fluorescent signal and quantify the glutathione concentration by comparing the peak area to a standard curve of known glutathione concentrations.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To evaluate the effect of this compound on mitochondrial health.

-

Method: Flow cytometry using a potentiometric fluorescent dye (e.g., JC-1 or TMRM).

-

Protocol:

-

Treat neuronal cells with this compound and/or an oxidative stressor as described in Protocol 4.1.

-

Incubate the cells with the fluorescent dye (e.g., JC-1 at 2.5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Harvest the cells and resuspend them in a suitable buffer for flow cytometry.

-

Analyze the cells using a flow cytometer. For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Quantify the percentage of cells with high and low ΔΨm in each treatment group.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.

Figure 1: Core signaling pathways modulated by this compound in neuronal cells.

Figure 2: A typical experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion and Future Directions

This compound represents a highly promising strategy for bolstering the brain's antioxidant defenses. Its ability to efficiently cross the blood-brain barrier and replenish neuronal glutathione levels addresses a key limitation of direct glutathione supplementation. The core mechanism of action of SAG in neuronal cells is centered on the mitigation of oxidative stress, preservation of mitochondrial function, and modulation of the Nrf2-mediated antioxidant response.

While the foundational mechanisms are well-supported by research on glutathione and its precursors, future research should focus on generating more direct, quantitative data for this compound in various neuronal and in vivo models of neurodegeneration. Key areas for further investigation include:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of SAG's uptake, metabolism, and distribution within different brain regions.

-

Dose-Response Studies: Elucidation of the optimal therapeutic window for neuroprotection in various disease models.

-

Head-to-Head Comparisons: Direct comparisons of the neuroprotective efficacy of SAG with other glutathione precursors, such as N-acetylcysteine.

-

Long-Term Efficacy and Safety: Evaluation of the long-term effects of SAG administration in chronic models of neurodegenerative disease.

By addressing these questions, the scientific and medical communities can better delineate the therapeutic potential of this compound and pave the way for its clinical translation as a novel treatment for a range of debilitating neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Appraising the Role of Astrocytes as Suppliers of Neuronal Glutathione Precursors [mdpi.com]

- 5. Glutathione in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]

- 7. esliteglutathione.com [esliteglutathione.com]

- 8. DSpace [repository.tcu.edu]

- 9. Changes in levels of the antioxidant glutathione in brain and blood across the age span of healthy adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Approach to Enhancing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased glutathione biosynthesis by Nrf2 activation in astrocytes prevents p75NTR-dependent motor neuron apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial impairment as an early event in the process of apoptosis induced by glutathione depletion in neuronal cells: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Integrating glutathione metabolism and mitochondrial dysfunction with implications for Parkinson's disease: a dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotection against neuroblastoma cell death induced by depletion of mitochondrial glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuronal Glutathione Content and Antioxidant Capacity can be Normalized In Situ by N-acetyl Cysteine Concentrations Attained in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective role of glutathione in protecting human neuronal cells from dopamine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of glutathione in the human brain by MR spectroscopy at 3 Tesla: Comparison of PRESS and MEGA‐PRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of Chaperone Synthesis in Human Neuronal Cells Blocks Oxidative Stress-Induced Aging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Conversion of S-Acetylglutathione to Glutathione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular conversion of S-Acetylglutathione (SAG), a key prodrug for elevating levels of the master antioxidant, glutathione (GSH). We will delve into the biochemical pathways, quantitative data, experimental protocols, and the downstream signaling effects relevant to researchers in the field.

Introduction: The Rationale for this compound

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in detoxifying reactive oxygen species (ROS), maintaining redox homeostasis, and supporting immune function.[1][2] However, direct oral supplementation with GSH has limited efficacy due to its poor stability in the digestive system and low bioavailability.[3][4][5] The γ-glutamyl transpeptidase enzyme in the intestine rapidly breaks down GSH before it can be absorbed intact.[5]

To overcome this limitation, various GSH prodrugs have been developed. This compound (SAG) is a derivative where an acetyl group is attached to the sulfur atom of the cysteine residue.[4] This modification protects the molecule from enzymatic degradation in the gastrointestinal tract, allowing it to be absorbed and transported into cells.[4][5] Once inside the cell, the acetyl group is cleaved, releasing functional GSH.[1][4]

The Intracellular Conversion Pathway

The conversion of SAG to GSH is a straightforward and efficient intracellular process.

-

Cellular Uptake: SAG is more lipid-soluble than GSH, which facilitates its diffusion across the cell membrane into the cytoplasm.[6][5]

-

Deacetylation: Within the cytoplasm, cytosolic thioesterases (also known as S-acyl glutathione thioesterases) recognize and hydrolyze the thioester bond of SAG.[6][5][7] This enzymatic action removes the acetyl group.

-

GSH Release: The removal of the acetyl group yields native, reduced glutathione (GSH), which is then available to participate in the cell's antioxidant and detoxification pathways.[6][4]

This direct intracellular delivery mechanism bypasses the need for de novo synthesis and is more efficient at raising intracellular GSH levels compared to precursors like N-acetylcysteine (NAC) in some contexts.[8]

Quantitative Data

The efficiency of SAG in elevating intracellular GSH has been documented in various studies. Below is a summary of relevant quantitative findings.

| Parameter | Organism/Cell Type | Value/Observation | Reference |

| Comparative GSH Increase | Rat brain synaptosomes | Incubation with SAG for 30 min resulted in a significant increase in intracellular GSH. | [7] |

| Enzyme Kinetics (General) | Plant Tissue (Avocado) | Michaelis constants (Km) for S-acyl glutathione thioesterases were 200 µM for S-acetyl, 80 µM for S-propionyl, and 15 µM for S-butyryl glutathione. | [9] |

| In Vivo Efficacy | Mouse model of liver injury | Oral administration of SAG (30 mg/kg for 8 weeks) significantly restored hepatic GSH levels, which were depleted by CCl4 intoxication. | [6] |

| Human Bioavailability | Healthy Volunteers | Oral administration of SAG demonstrated superior stability in plasma compared to oral GSH administration. | [5] |

| GSH Restoration | Cultured fibroblasts from patients with Glutathione Synthetase Deficiency | SAG treatment normalized intracellular GSH content. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of SAG conversion and its effects.

This protocol is adapted from methodologies for quantifying intracellular thiols using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[11][12][13][14]

Objective: To measure the concentration of SAG and GSH within cultured cells after treatment.

Materials:

-

Cultured cells (e.g., primary hepatocytes, A549, K562)

-

This compound (SAG)

-

Phosphate-buffered saline (PBS), ice-cold

-

Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation

-

Derivatization agent (e.g., monobromobimane (mBBr) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) for fluorescence; Ellman's reagent for UV)[11][13][14]

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Mobile phase (e.g., aqueous buffer with an organic modifier like acetonitrile or methanol)[2]

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of SAG or vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Sample Preparation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a specific volume of cold MPA (e.g., 5%) or PCA to precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the intracellular thiols.

-

-

Derivatization (for fluorescence detection):

-

To a known volume of the supernatant, add the derivatization agent (e.g., SBD-F) and a buffer to adjust the pH (typically pH 8.0-8.5).[11][14]

-

Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 60 minutes) in the dark.[11]

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the thiol derivatives using a C18 column with a suitable gradient elution program.

-

Detect the compounds using the fluorescence detector (e.g., Ex/Em wavelengths specific for the chosen derivatization agent) or UV detector.

-

Quantify the peaks corresponding to GSH and SAG by comparing their peak areas to a standard curve generated with known concentrations of derivatized standards.

-

This protocol is based on the general principle of measuring thioesterase activity using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[15]

Objective: To measure the activity of cytosolic thioesterases responsible for converting SAG to GSH.

Materials:

-

Cell lysate (cytosolic fraction)

-

This compound (SAG) as the substrate

-

DTNB (Ellman's reagent)

-

Reaction buffer (e.g., 100 mM HEPES, pH 8.0)

-

Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Cytosolic Fraction:

-

Homogenize cultured cells or tissue in a hypotonic buffer.

-

Centrifuge to pellet nuclei and cell debris.

-

Perform a high-speed centrifugation (e.g., 100,000 x g) to pellet microsomes. The resulting supernatant is the cytosolic fraction.

-

Determine the protein concentration of the cytosolic fraction (e.g., using a Bradford or BCA assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer and DTNB (e.g., 1 mM final concentration).

-

Add a specific amount of the cytosolic protein to the reaction mixture.

-

Initiate the reaction by adding SAG to a final concentration within the linear range of the enzyme (e.g., 20 µM).

-

Immediately monitor the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of DTNB with the free thiol group of the newly formed GSH, producing 5-thio-2-nitrobenzoate (TNB).

-

-

Data Analysis:

-

Calculate the rate of the reaction using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

Express the enzyme activity as units per milligram of protein (e.g., nmol of GSH produced/min/mg protein).

-

Downstream Signaling Pathways: The Nrf2 Connection

Elevating intracellular GSH levels with SAG can have significant effects on cellular signaling, particularly the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.[6][16][17]

-

Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation by the proteasome.[16][17]

-

Activation: Increased intracellular GSH can lead to the S-glutathionylation of specific cysteine residues on Keap1.[18] This modification changes the conformation of Keap1, causing it to release Nrf2.

-

Nuclear Translocation and Gene Expression: Freed from Keap1, Nrf2 translocates to the nucleus.

-

Antioxidant Response: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating their expression.[17] These genes include enzymes involved in GSH synthesis and recycling (e.g., GCLC, GCLM), as well as other antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][18]

By boosting GSH levels, SAG can therefore not only provide a direct antioxidant effect but also amplify the cell's endogenous antioxidant capacity through the activation of the Nrf2 pathway.[6]

Conclusion

This compound serves as a highly effective prodrug for increasing intracellular glutathione levels, overcoming the bioavailability limitations of direct GSH supplementation. Its conversion is a simple enzymatic process mediated by ubiquitous cytosolic thioesterases. The resulting increase in GSH not only bolsters the cell's primary antioxidant defenses but also activates the Nrf2 signaling pathway, leading to a coordinated and amplified cytoprotective response. The experimental protocols outlined here provide a framework for researchers to quantitatively assess the efficacy and mechanisms of SAG in various cellular models, aiding in the development of novel therapeutic strategies targeting oxidative stress.

References

- 1. makewell.co [makewell.co]

- 2. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. makewell.uk [makewell.uk]

- 4. esliteglutathione.com [esliteglutathione.com]

- 5. graphyonline.com [graphyonline.com]

- 6. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodrug Approach for Increasing Cellular Glutathione Levels [mdpi.com]

- 8. transparentlabs.com [transparentlabs.com]

- 9. S-Acyl Glutathione Thioesterase of Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells | Semantic Scholar [semanticscholar.org]

- 13. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]

- 17. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of S-Acetylglutathione in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetylglutathione (SAG) is a prodrug of the master antioxidant glutathione (GSH). Its acetyl group on the sulfur atom of cysteine enhances its stability and bioavailability, allowing it to be taken up by cells more efficiently than GSH itself.[1][2] Once inside the cell, SAG is rapidly converted to active glutathione, replenishing intracellular levels.[3][4] Understanding the stability of SAG in various biological matrices is crucial for accurate preclinical and clinical assessment, as well as for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the stability of SAG, detailing experimental protocols and presenting available quantitative data.

Stability of this compound in Biological Matrices

The stability of this compound is a critical factor in its efficacy as a glutathione precursor. While it is generally considered more stable than glutathione, particularly in the gastrointestinal tract and during storage, its persistence in biological fluids like blood and plasma is a nuanced topic.

In Vivo vs. In Vitro Stability

A key distinction must be made between the in vivo (within a living organism) and in vitro (in a controlled environment, such as a lab) stability of SAG.

-

In Vivo: Following oral administration in humans, SAG is so rapidly deacetylated to GSH that it is often not quantifiable in plasma.[1][5] This suggests a very short half-life of the acetylated form in the bloodstream, as it is quickly taken up by cells and converted to GSH.

-

In Vitro: In contrast, multiple sources state that SAG is more stable than GSH in blood plasma in vitro.[1][2][4] This enhanced stability refers to its resistance to degradation prior to cellular uptake and during sample handling and storage. One study observed "limited hydrolysis" of SAG in rat plasma in vitro, supporting this notion of a degree of stability outside the cellular environment.[6]

Quantitative Stability Data

Obtaining precise quantitative data on the stability of SAG in various biological matrices has been challenging due to its rapid conversion to GSH in vivo. However, some data from in vitro studies and analyses in non-biological aqueous solutions provide valuable insights.

| Matrix | Temperature | Time | Analyte Remaining | Reference |

| Purified Water | 15-25°C (Room Temperature) | 24 hours | Homogenous and Stable | [Safety Assessment of S-Acetyl Glutathione for Use in Foods and Dietary Supplements] |

| Purified Water | 2-8°C (Refrigerated) | up to 22 days | Homogenous and Stable | [Safety Assessment of S-Acetyl Glutathione for Use in Foods and Dietary Supplements] |

| Purified Water | < -10°C (Frozen) | up to 22 days | Homogenous and Stable | [Safety Assessment of S-Acetyl Glutathione for Use in Foods and Dietary Supplements] |

| Rat Plasma (in vitro) | Not Specified | Not Specified | Limited Hydrolysis | [S-acetyl- and S-phenylacetyl-glutathione as glutathione precursors in rat plasma and tissue preparations] |

Note: The term "stable" in the context of the purified water study indicates that the concentration of SAG remained within acceptable limits during the specified period. The study on rat plasma did not provide specific quantitative values for the remaining SAG. Further research is needed to establish a comprehensive quantitative stability profile of SAG in various biological matrices under different storage conditions.

Experimental Protocols for Stability Assessment

The accurate determination of SAG stability requires robust experimental protocols that account for its potential degradation during sample collection, processing, and analysis.

Pre-analytical Considerations

Proper sample handling is critical to prevent the artificial degradation of SAG before analysis.

-

Anticoagulant Selection: For blood samples, the choice of anticoagulant can impact stability. While not specifically studied for SAG, for GSH, various anticoagulants are used, with heparin and EDTA being common.

-

Temperature: Samples should be kept on ice immediately after collection and processed at low temperatures (e.g., 4°C) to minimize enzymatic activity that could lead to SAG degradation.

-

Deproteinization: Rapid deproteinization of the sample is crucial to inactivate enzymes and prevent further metabolism of SAG. Perchloric acid (PCA) at a final concentration of 15% has been suggested for the analysis of glutathione in whole blood and can likely be adapted for SAG.[7][8]

Sample Preparation for SAG Analysis in Plasma

The following is a general protocol for the preparation of plasma samples for UPLC-MS analysis of SAG, adapted from a clinical study.[9]

-

Blood Collection: Collect whole blood in appropriate anticoagulant tubes.

-

Centrifugation: Immediately centrifuge the blood samples to separate the plasma.

-

Aliquoting and Storage: Aliquot the plasma into separate tubes and immediately freeze at -80°C until analysis.

-

Deproteinization:

-

Thaw the plasma samples on ice.

-

To a 500 µL aliquot of plasma, add a reducing agent if necessary to stabilize thiol groups.

-

Add two volumes of a deproteinizing agent, such as 10% metaphosphoric acid.

-

Incubate at 4°C for 30 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 30 minutes.

-

-

Extraction (Optional): The supernatant can be further purified by liquid-liquid extraction if required by the analytical method.

-

Analysis: The final supernatant is then ready for analysis by a validated method such as HPLC-UV or LC-MS/MS.

Analytical Methods

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of SAG.

-

HPLC-UV: This method is widely available and can be used for the routine analysis of SAG. The method often involves pre-column derivatization to enhance the UV absorbance of the molecule.

-

LC-MS/MS: This is a highly sensitive and specific method that can accurately quantify SAG even at low concentrations. It is the preferred method for pharmacokinetic studies and for the analysis of complex biological matrices.[10][11]

Signaling Pathways and Experimental Workflows

Intracellular Conversion of this compound to Glutathione

The primary mechanism by which SAG increases intracellular GSH levels is through its conversion by intracellular enzymes.

Caption: Intracellular conversion of this compound to Glutathione.

This pathway illustrates the uptake of SAG into the cell, followed by the enzymatic removal of the acetyl group by cytoplasmic thioesterases to release active GSH.

General Experimental Workflow for SAG Stability Assessment

A systematic workflow is essential for the reliable assessment of SAG stability in biological matrices.

Caption: Experimental workflow for assessing this compound stability.

This workflow outlines the key steps from sample collection and preparation to the final analysis and assessment of SAG stability.

Conclusion

This compound is a promising prodrug for increasing intracellular glutathione levels. While it demonstrates superior stability compared to glutathione in in vitro settings, its in vivo half-life in the bloodstream appears to be very short due to rapid cellular uptake and conversion to GSH. The lack of extensive quantitative stability data in various biological matrices highlights an area for future research. The experimental protocols and workflows outlined in this guide provide a framework for conducting reliable stability studies of SAG, which are essential for its continued development as a therapeutic agent. For accurate and reproducible results, meticulous attention to pre-analytical variables and the use of validated, high-sensitivity analytical methods are paramount.

References

- 1. makewell.co [makewell.co]

- 2. S-Acyl Glutathione Thioesterase of Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphyonline.com [graphyonline.com]

- 5. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Glutathione Stability in Whole Blood: Effects of Various Deproteinizing Acids | Semantic Scholar [semanticscholar.org]

- 8. Glutathione stability in whole blood: effects of various deproteinizing acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

The Pharmacokinetics and Bioavailability of Oral S-Acetylglutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetylglutathione (SAG) is emerging as a promising oral alternative to glutathione (GSH) supplementation. Due to its superior stability and enhanced bioavailability, SAG effectively elevates intracellular glutathione levels, a critical component of cellular antioxidant defense and detoxification pathways.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of oral this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the metabolic pathways and experimental workflows.

Introduction: The Challenge of Oral Glutathione Supplementation

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it serves as the most abundant endogenous antioxidant in mammalian cells.[6][7] Its functions are critical for protecting cells from oxidative damage, supporting immune function, and facilitating detoxification processes.[4][6] However, direct oral supplementation with reduced glutathione (GSH) has demonstrated limited efficacy due to its rapid degradation by digestive enzymes and poor absorption in the gastrointestinal tract.[1][8][9] This has led to the exploration of more stable and bioavailable glutathione derivatives, with this compound being a leading candidate.[9][10][11]

The addition of an acetyl group to the sulfur atom of the cysteine residue in SAG protects the molecule from enzymatic breakdown in the gut.[1][2][3][8] This structural modification enhances its stability and allows for intact absorption into the bloodstream and subsequent uptake by cells.[1][2][3][8][12]

Pharmacokinetic Profile of Oral this compound

Clinical studies have demonstrated that oral administration of SAG leads to a significant increase in plasma glutathione levels. A key human clinical trial directly compared the bioavailability of a single oral dose of SAG to that of GSH in healthy volunteers. The results indicated that SAG administration resulted in a higher rate (Cmax) and extent (AUC) of glutathione absorption compared to direct GSH supplementation.[10][11][13]

Interestingly, SAG itself is often not quantifiable in plasma samples following oral administration.[10][11][13][14][15] This suggests a rapid deacetylation process, where the acetyl group is cleaved from the molecule either during or immediately after absorption, releasing glutathione into circulation.[10][13][14]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of plasma glutathione following a single oral dose of this compound versus a single oral dose of Glutathione, as reported in a randomized, open-label, two-sequence, two-period, cross-over bioavailability study.[10][15]

Table 1: Pharmacokinetic Parameters of Plasma Glutathione After a Single Oral Dose [10][16]

| Parameter | This compound (SAG) | Glutathione (GSH) |

| Cmax (μM) | 0.74 ± 0.41 | 0.47 ± 0.24 |

| Tmax (h) | 1.50 (0.25-24) | 1.50 (0.50-24) |

| AUC0-t (μMxh) | 3.90 ± 4.07 | 2.31 ± 3.38 |

Data are presented as mean ± SD, except for Tmax which is presented as median (range).

Table 2: Statistical Comparison of Plasma Glutathione Pharmacokinetic Parameters [16]

| Parameter | Point Estimate (%) | Confidence Intervals (%) |

| Cmax | 133.40 | 93.21-190.92 |

| AUC0-t | 189.84 | 71.37-504.94 |

Mechanism of Absorption and Metabolism

The enhanced bioavailability of this compound is attributed to its unique mechanism of absorption and subsequent intracellular metabolism.[2][8] The acetyl group serves as a protective shield, allowing the molecule to bypass enzymatic degradation in the digestive tract.[1][3][8]

Signaling and Metabolic Pathway

Once absorbed, SAG is readily taken up by cells. Inside the cell, cytoplasmic thioesterases efficiently cleave the acetyl group, releasing active, reduced glutathione.[8][9][10] This intracellular conversion ensures that functional glutathione is delivered directly where it is needed to combat oxidative stress and support cellular functions.[2][3]

Figure 1: Absorption and intracellular conversion of this compound to active Glutathione.

Experimental Protocols

The following section details the methodologies employed in a key clinical study investigating the pharmacokinetics of oral this compound.

Clinical Study Design

A single-center, single-dose, randomized, open-label, two-sequence, two-period, cross-over bioavailability study was conducted.[10]

-

Participants: Eighteen healthy male and female subjects were enrolled in the study.[10]

-

Treatment Arms:

-

Study Periods: The study consisted of two periods, with a washout period between each to prevent carry-over effects. Subjects were randomly assigned to one of two treatment sequences (SAG then GSH, or GSH then SAG).[10]

-

Primary Endpoint: To describe the pharmacokinetic profile of glutathione in plasma after a single oral administration of either SAG or GSH.[10]

-

Secondary Endpoints: To describe the pharmacokinetic profile of SAG in plasma, assess the concentration of GSH-related dipeptides, and collect safety and tolerability data.[10]

Sample Collection and Analysis

Blood samples were collected at various time intervals up to 24 hours post-administration.[10] Plasma and erythrocyte levels of GSH, SAG, and related metabolites were determined using validated analytical methods.[10]

-

Plasma Analysis: Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) was utilized for the determination and quantification of GSH, SAG, γ-glutamyl-cysteine (γGlu-Cys), and cysteinyl-glycine (Cys-Gly) in plasma samples.[10]

-

Erythrocyte Analysis: High-Performance Liquid Chromatography (HPLC) with fluorometric detection was employed for the determination of GSH in erythrocytes.[10]

Figure 2: Workflow of the comparative bioavailability study of oral this compound.

Conclusion

The available evidence strongly indicates that this compound is a highly bioavailable oral form of glutathione. Its unique chemical structure protects it from degradation in the gastrointestinal tract, leading to efficient absorption and subsequent intracellular conversion to active glutathione. The pharmacokinetic data clearly demonstrate that oral SAG administration results in a more significant increase in plasma glutathione levels compared to direct supplementation with GSH. For researchers and drug development professionals, this compound represents a viable and effective strategy for modulating intracellular glutathione levels for therapeutic and research purposes.

References

- 1. hormonesynergy.com [hormonesynergy.com]

- 2. makewell.uk [makewell.uk]

- 3. makewell.co [makewell.co]

- 4. freedomtoformulate.com [freedomtoformulate.com]

- 5. nbinno.com [nbinno.com]

- 6. esliteglutathione.com [esliteglutathione.com]

- 7. itcpharmacy.com [itcpharmacy.com]

- 8. esliteglutathione.com [esliteglutathione.com]

- 9. researchgate.net [researchgate.net]

- 10. graphyonline.com [graphyonline.com]

- 11. graphyonline.com [graphyonline.com]

- 12. nutricology.com [nutricology.com]

- 13. S-Acetyl-L-glutathione: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 14. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 15. glutathionepharmacist.com [glutathionepharmacist.com]

- 16. researchgate.net [researchgate.net]

S-Acetylglutathione: A Technical Guide to its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases. Glutathione (GSH), the most abundant endogenous antioxidant, is central to cellular defense against oxidative damage. However, its therapeutic application has been hampered by poor oral bioavailability. S-Acetylglutathione (SAG), a prodrug of GSH, overcomes this limitation, offering enhanced stability and cellular uptake. This technical guide provides an in-depth analysis of the mechanisms by which SAG mitigates oxidative stress, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: The Challenge of Oxidative Stress and the Promise of this compound

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of the cellular antioxidant defense system.[1] It directly neutralizes free radicals and is a critical cofactor for several antioxidant enzymes.[2] A decline in intracellular GSH levels is associated with the pathogenesis of numerous conditions, including neurodegenerative diseases, liver damage, and cardiovascular disorders.[2][3]

Direct oral supplementation with GSH is largely ineffective due to its rapid degradation in the gastrointestinal tract and poor absorption.[4] this compound, with an acetyl group attached to the sulfur atom of cysteine, is protected from enzymatic degradation, allowing it to be absorbed intact and subsequently deacetylated within the cell to release functional GSH.[3][4] This enhanced bioavailability makes SAG a promising therapeutic agent for replenishing intracellular GSH and combating oxidative stress.

Mechanism of Action: How this compound Restores Redox Homeostasis

The primary mechanism by which SAG mitigates oxidative stress is by increasing intracellular concentrations of reduced glutathione (GSH). Once inside the cell, SAG is rapidly deacetylated by cytosolic thioesterases, releasing GSH where it is needed most.[3] This restoration of the intracellular GSH pool has several profound effects on cellular function:

-

Direct Radical Scavenging: GSH directly donates a reducing equivalent (H+) to unstable reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, thereby neutralizing them.

-

Enzymatic Antioxidant Cofactor: GSH is a crucial cofactor for enzymes like Glutathione Peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, and Glutathione S-Transferases (GSTs), which conjugate toxins for elimination.

-

Redox Signaling Modulation: The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of the cellular redox state. By increasing GSH levels, SAG helps maintain a high GSH/GSSG ratio, which is essential for proper protein function and signaling pathway regulation.

-

Activation of the Nrf2 Antioxidant Response Pathway: Increased intracellular GSH levels can lead to the S-glutathionylation of Kelch-like ECH-associated protein 1 (Keap1).[4][5] This post-translational modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression. These genes include those encoding for enzymes involved in GSH synthesis and regeneration (e.g., GCLC, GCLM) and other critical antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][4]

Quantitative Data from Preclinical Studies

The efficacy of SAG in mitigating oxidative stress has been demonstrated in various preclinical models. The following tables summarize the quantitative effects of SAG on key biomarkers of oxidative stress, inflammation, and cellular health from a pivotal study using a carbon tetrachloride (CCl4)-induced liver injury model in mice.[3][6]

Table 1: Effect of this compound on Oxidative Stress Markers in Liver Tissue

| Biomarker | CCl4 Treated Group | CCl4 + SAG (30 mg/kg) Treated Group | % Change with SAG | p-value |

| SOD Activity (U/mg protein) | ~35 | ~65 | ~86% Increase | <0.001 |

| GSH Levels (µmol/g tissue) | ~2.5 | ~5.5 | ~120% Increase | <0.001 |

| GSSG Levels (nmol/g tissue) | ~0.8 | ~0.3 | ~62.5% Decrease | <0.001 |

| GPx Activity (U/mg protein) | ~15 | ~35 | ~133% Increase | <0.001 |

| Lipid Peroxidation (MDA, nmol/mg protein) | ~1.8 | ~0.6 | ~67% Decrease | <0.001 |

| H2O2 Levels (µmol/g tissue) | ~12 | ~4 | ~67% Decrease | <0.001 |

| ROS Levels (Fluorescence Intensity) | ~3500 | ~1000 | ~71% Decrease | <0.001 |

Data adapted from Di Paola et al., 2022.[3][6]

Table 2: Effect of this compound on Inflammatory Cytokines in Serum and Liver

| Cytokine | Organ | CCl4 Treated Group (pg/mL or pg/mg protein) | CCl4 + SAG (30 mg/kg) Treated Group (pg/mL or pg/mg protein) | % Change with SAG | p-value |

| TNF-α | Serum | ~120 | ~40 | ~67% Decrease | <0.001 |

| Liver | ~180 | ~60 | ~67% Decrease | <0.001 | |

| IL-6 | Serum | ~250 | ~80 | ~68% Decrease | <0.001 |

| Liver | ~350 | ~120 | ~66% Decrease | <0.001 | |

| IL-1β | Serum | ~150 | ~50 | ~67% Decrease | <0.001 |

| Liver | ~200 | ~70 | ~65% Decrease | <0.001 | |

| MCP-1 | Serum | ~400 | ~150 | ~62.5% Decrease | <0.001 |

| Liver | ~500 | ~180 | ~64% Decrease | <0.001 |

Data adapted from Di Paola et al., 2022.[6]

Table 3: Effect of this compound on Mitophagy-Related Proteins in Liver Tissue

| Protein | CCl4 Treated Group (Relative Expression) | CCl4 + SAG (30 mg/kg) Treated Group (Relative Expression) | % Change with SAG | p-value |

| PINK1 | Decreased | Restored to near sham levels | Significant Increase | <0.001 |

| Parkin | Decreased | Restored to near sham levels | Significant Increase | <0.001 |

Data adapted from Di Paola et al., 2022.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of SAG research, serving as a guide for researchers in the field.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

This model is widely used to induce oxidative stress and subsequent liver damage.

-

Animals: Male CD-1 mice (8-10 weeks old).

-

Induction of Liver Injury: Administer intraperitoneal (i.p.) injections of CCl4 (1 mL/kg, diluted 1:10 in olive oil) twice a week for 8 consecutive weeks.[7]

-

SAG Treatment: Administer this compound (30 mg/kg) orally, dissolved in saline, daily for the 8-week duration of the study.[7]

-

Control Groups:

-

Sham group: i.p. injections of olive oil and oral administration of saline.

-

CCl4 group: i.p. injections of CCl4 and oral administration of saline.

-

-

Endpoint Analysis: At the end of the 8-week period, animals are euthanized, and blood and liver tissues are collected for biochemical and histological analysis.

In Vitro Model: Cytotoxicity and Hepatoprotection Assay in Primary Hepatocytes

This assay evaluates the potential of SAG to protect liver cells from toxin-induced damage.

-

Cell Culture: Isolate primary hepatocytes from male Wistar rats and culture them in Williams' Medium E supplemented with 10% fetal bovine serum, 100 nM dexamethasone, and 100 nM insulin.[6]

-

Cytotoxicity Assessment (MTT Assay):

-

Seed hepatocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[7]

-

Pre-treat cells with varying concentrations of SAG (e.g., 0.25, 0.5, 1.0, 2.0 mM) for 1 hour.[7]

-

Induce cytotoxicity by exposing the cells to a toxic agent, such as CCl4 (4 mM) or acetaminophen, for a defined period (e.g., 6 hours).[7]

-

Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3 hours.

-

Add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 590 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Biochemical Assays for Oxidative Stress Markers

-

Superoxide Dismutase (SOD) Activity Assay:

-

Homogenize liver tissue in an ice-cold buffer (e.g., 0.1 M Trizma-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and protease inhibitors).

-

Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.

-

The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The inhibition of color development is proportional to the SOD activity in the sample. Measure absorbance at 450 nm.

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Prepare liver tissue homogenate as described for the SOD assay.

-

The assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.[9]

-

The reaction mixture typically contains the sample, glutathione, glutathione reductase, NADPH, and a peroxide substrate (e.g., cumene hydroperoxide or H2O2).[10]

-

-

Reduced (GSH) and Oxidized (GSSG) Glutathione Assay (HPLC Method):

-

Homogenize tissue samples in a perchloric acid solution to precipitate proteins and stabilize glutathione.

-

For GSSG measurement, derivatize GSH with a blocking agent like N-ethylmaleimide (NEM).

-

Derivatize thiols with a fluorescent tag, such as o-phthalaldehyde (OPA).[3]

-

Separate and quantify GSH and GSSG using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3][11]

-

-

Western Blot Analysis:

-

Extract total protein from liver tissue lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, PINK1, Parkin, and a loading control like β-actin).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.[12][13][14]

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the action of this compound.

Caption: Metabolic pathway of orally administered this compound.

Caption: Activation of the Nrf2 signaling pathway by this compound-derived GSH.

Caption: Experimental workflow for in vivo assessment of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the therapeutic application of glutathione. Its superior bioavailability allows for the effective restoration of intracellular GSH levels, thereby bolstering the cellular antioxidant defense system. The preclinical data strongly support the role of SAG in mitigating oxidative stress and inflammation through direct radical scavenging and the activation of the Nrf2 signaling pathway. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of SAG in various disease models.

Future research should focus on well-designed clinical trials to translate these promising preclinical findings into human applications. Further elucidation of the downstream effects of SAG-mediated Nrf2 activation could uncover novel therapeutic targets. Additionally, exploring the efficacy of SAG in combination with other therapeutic agents may lead to synergistic effects in the management of diseases with a strong oxidative stress component. The development of novel formulations and delivery systems for SAG could further enhance its therapeutic index.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of reduced and oxidized glutathione in biological samples using liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSTP alleviates acute lung injury by S-glutathionylation of KEAP1 and subsequent activation of NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 8. Cytotoxicity measurement in cultured primary rat hepatocytes | RE-Place [re-place.be]

- 9. nwlifescience.com [nwlifescience.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

S-Acetylglutathione: A Technical Guide to Cellular Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetylglutathione (SAG) has emerged as a promising alternative to glutathione (GSH) supplementation due to its enhanced stability and bioavailability. This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of SAG. It details the current understanding of how SAG traverses the cell membrane, its intracellular fate, and its impact on key signaling pathways. This document also compiles relevant quantitative data and provides detailed experimental protocols for the study of SAG, catering to the needs of researchers and professionals in drug development.

Introduction to this compound

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a crucial role in cellular detoxification, redox homeostasis, and immune function.[1] However, direct oral supplementation with GSH is largely ineffective due to its rapid degradation in the gastrointestinal tract and poor cellular uptake.[2][3]

This compound is a derivative of GSH where an acetyl group is attached to the sulfur atom of the cysteine residue.[1][4] This chemical modification renders the molecule more lipophilic and protects it from enzymatic degradation, significantly enhancing its oral bioavailability and cellular uptake.[5][6][7] SAG functions as a prodrug, delivering GSH efficiently into the cell where it is subsequently deacetylated to its active form.[4][8][9]

Cellular Uptake and Transport Mechanisms

The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion . The addition of the acetyl group increases the lipophilicity of the glutathione molecule, allowing it to more readily cross the lipid bilayer of the cell membrane.[6] Once inside the cell, SAG is rapidly hydrolyzed by intracellular thioesterases , releasing functional glutathione.[1][9]

While passive diffusion is the predominantly accepted mechanism, further research is required to definitively rule out the involvement of carrier-mediated transport or endocytosis in specific cell types or conditions.

Intracellular Conversion of SAG to GSH

The intracellular conversion of SAG to GSH is a critical step for its biological activity. This process is catalyzed by a class of enzymes known as thioesterases.

Quantitative Data on this compound Uptake and Effects

Quantitative data on the specific transport kinetics (Km, Vmax) of SAG are limited in the existing literature, which supports the hypothesis of passive diffusion as the primary uptake mechanism. However, studies have quantified the effects of SAG administration on intracellular GSH levels and other downstream markers.

Table 1: In Vitro Effects of this compound on Primary Hepatic Cells

| Parameter | Condition | Concentration of SAG | Result | Reference |

| Cell Viability | CCl4 (4 mM) exposure | 0.25–2.00 mM | Significant protection against cytotoxicity | [8] |

| AST Levels | CCl4 (4 mM) exposure | 2.00 mM | Significant reduction | [8] |

| ALT Levels | CCl4 (4 mM) exposure | 2.00 mM | Significant reduction | [8] |

Table 2: In Vivo Effects of this compound in a Mouse Model of Liver Injury

| Parameter | Treatment | Dosage | Result | Reference |

| SOD Activity | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly restored | [8] |

| GSH Levels (liver) | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly restored | [8] |

| GSSG Levels (liver) | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly decreased | [8] |

| Nrf2, HO-1, NQO-1 Levels | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Restored | [8] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1, IL-1β) | CCl4-induced injury | 30 mg/kg orally for 8 weeks | Significantly decreased | [5][8] |

Experimental Protocols

In Vitro Assessment of SAG Hepatoprotective Effects

This protocol is based on the methodology described by P. Della-Morte et al. (2022).[8]

Objective: To evaluate the protective effects of SAG against toxin-induced cytotoxicity in primary hepatic cells.

Materials:

-

Primary hepatic cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

This compound (SAG)

-

Carbon tetrachloride (CCl4)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

Procedure:

-

Cell Seeding: Seed primary hepatic cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

-

SAG Pre-treatment: Pre-treat the cells with varying concentrations of SAG (e.g., 0.25, 0.5, 1.0, 2.0 mM) for 1 hour.

-

Toxin Exposure: Expose the cells to CCl4 (e.g., 4 mM diluted in 0.5% DMSO) for 6 hours. A control group without CCl4 exposure should be included.

-

Cell Viability Assay (MTT):

-

After the exposure period, replace the medium.

-

After 21 hours, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Liver Enzyme Assays (AST and ALT):

-

Collect the supernatant from treated cells.

-

Centrifuge the supernatant to remove cellular debris.

-

Measure the levels of AST and ALT in the supernatant using commercially available kits according to the manufacturer's instructions.

-

Measurement of Intracellular Glutathione Levels

Objective: To quantify the intracellular concentration of GSH following SAG administration.

Method 1: High-Throughput Microplate Assay

This method is adapted from a protocol for measuring cellular GSH using fluorescent dyes.

Materials:

-

Cells of interest

-

This compound (SAG)

-

Dibromobimane (fluorescent probe for GSH)

-

Hoechst 33342 (nuclear stain for cell density normalization)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density.

-

SAG Treatment: Treat cells with the desired concentrations of SAG for the specified duration.

-

Dye Loading:

-

Wash the cells with a suitable buffer.

-

Incubate the cells with dibromobimane and Hoechst 33342 according to the dye manufacturer's protocol.

-

-

Fluorescence Measurement: Measure the fluorescence intensity for both dibromobimane (GSH levels) and Hoechst 33342 (cell number) using a microplate reader.

-

Data Normalization: Normalize the dibromobimane fluorescence signal to the Hoechst 33342 signal to account for variations in cell number.

Method 2: LC-MS/MS for Quantitative Analysis

For more precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

General Workflow:

-

Cell Culture and Treatment: Culture and treat cells with SAG as described above.

-

Cell Lysis and Extraction: Lyse the cells and extract the metabolites, often using a cold solvent mixture (e.g., methanol/acetonitrile/water). It is crucial to include a derivatizing agent like N-Ethylmaleimide in the extraction solvent to stabilize the thiol groups and prevent auto-oxidation.[10]

-

LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect and quantify GSH using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.

-

Data Analysis: Use a standard curve with known concentrations of GSH to quantify the absolute levels in the samples.

Signaling Pathways Modulated by this compound

Nrf2/ARE Pathway in Hepatoprotection

In response to oxidative stress, SAG has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.

TLR4/NF-κB Pathway in Inflammation

SAG has demonstrated anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway in a model of liver injury.[5]

Apoptosis Induction in Lymphoma Cells

Interestingly, in certain cancer cell lines such as human lymphoma cells, SAG has been shown to induce apoptosis through a mechanism that appears to be independent of an increase in intracellular GSH, and may even involve its depletion.[6] The precise signaling cascade for this effect is still under investigation.

Conclusion

This compound represents a significant advancement in glutathione supplementation, offering superior bioavailability and cellular delivery compared to its unmodified counterpart. Its primary mode of cellular entry is passive diffusion, facilitated by its increased lipophilicity, followed by intracellular deacetylation to release active GSH. While quantitative kinetic data for its transport is sparse, the downstream effects on intracellular GSH levels and the modulation of key signaling pathways like Nrf2 and NF-κB are well-documented. The provided experimental protocols offer a starting point for researchers to further investigate the multifaceted roles of SAG in cellular physiology and its potential as a therapeutic agent. Further research is warranted to fully elucidate the complete spectrum of its transport mechanisms and signaling interactions in various cell types and disease models.

References

- 1. [PDF] S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism. | Semantic Scholar [semanticscholar.org]

- 2. esliteglutathione.com [esliteglutathione.com]

- 3. A Novel Approach to Enhancing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prodrug Approach for Increasing Cellular Glutathione Levels [mdpi.com]

- 10. Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Acetylglutathione: A Technical Guide to a Promising Precursor for Intracellular Glutathione Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of S-Acetylglutathione (SAG), a novel precursor for intracellular glutathione (GSH) synthesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in leveraging the therapeutic potential of SAG to combat oxidative stress-related pathologies. This document delves into the core mechanisms of SAG, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.

Introduction: The Glutathione Challenge and the this compound Solution

Glutathione is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in cellular detoxification, redox homeostasis, and immune function.[1][2] Its depletion is implicated in a wide range of diseases, including neurodegenerative disorders, liver disease, and age-related conditions.[1][3] However, direct oral supplementation with reduced glutathione (GSH) is largely ineffective due to its poor stability in the digestive tract and low bioavailability.[3][4]